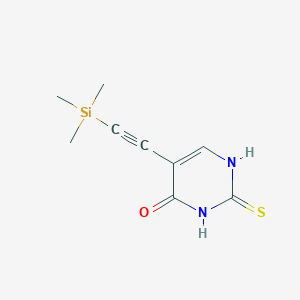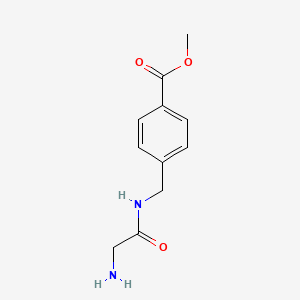
4-Cyclohexylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ciclohexilnaftaleno-1-ol es un compuesto orgánico que pertenece a la clase de los naftalenos, caracterizados por dos anillos de benceno fusionados. Este compuesto presenta un grupo ciclohexilo unido al anillo de naftaleno en la posición 4 y un grupo hidroxilo en la posición 1.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-Ciclohexilnaftaleno-1-ol se puede lograr mediante varios métodos. Un enfoque común implica la ciclización de orto-carbonilarilacetilenos, seguida de una hidrogenación selectiva . Otro método incluye la hidrogenación de bis(2-hidroxietilentereftalato) obtenido de residuos de poli(tereftalato de etileno) (PET) utilizando catalizadores basados en Pd/C y Cu . Los parámetros de reacción, como la temperatura, la presión y el tiempo, juegan un papel crucial en la determinación del rendimiento y la pureza del producto final.
Métodos de Producción Industrial
La producción industrial de 4-Ciclohexilnaftaleno-1-ol normalmente implica procesos de hidrogenación a gran escala. El uso de catalizadores eficientes y condiciones de reacción optimizadas garantiza altos rendimientos y rentabilidad. El proceso también puede incluir pasos de purificación como la destilación y la cristalización para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Ciclohexilnaftaleno-1-ol experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃) se pueden utilizar para oxidar 4-Ciclohexilnaftaleno-1-ol, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) para reducir el compuesto, lo que puede convertirlo en alcoholes o alcanos.
Sustitución: Las reacciones de halogenación utilizando reactivos como el bromo (Br₂) o el cloro (Cl₂) pueden introducir átomos de halógeno en el anillo de naftaleno, dando como resultado derivados halogenados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución generalmente dan como resultado derivados halogenados.
Aplicaciones Científicas De Investigación
4-Ciclohexilnaftaleno-1-ol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Sirve como bloque de construcción para sintetizar moléculas orgánicas más complejas y estudiar mecanismos de reacción.
Medicina: Sus posibles efectos terapéuticos se exploran en el descubrimiento y desarrollo de fármacos, particularmente para el tratamiento de infecciones y afecciones inflamatorias.
Mecanismo De Acción
El mecanismo de acción de 4-Ciclohexilnaftaleno-1-ol implica su interacción con dianas moleculares y vías específicas. El grupo hidroxilo en la posición 1 le permite formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. El grupo ciclohexilo mejora la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y los componentes celulares. Estas interacciones pueden modular varios procesos biológicos, como la actividad enzimática y las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
Naftaleno: El compuesto padre con dos anillos de benceno fusionados, sin los grupos ciclohexilo e hidroxilo.
1-Naftol: Un derivado de naftaleno con un grupo hidroxilo en la posición 1 pero sin el grupo ciclohexilo.
4-Ciclohexilnaftaleno: Similar a 4-Ciclohexilnaftaleno-1-ol pero sin el grupo hidroxilo.
Singularidad
4-Ciclohexilnaftaleno-1-ol es único debido a la presencia de los grupos ciclohexilo e hidroxilo, que confieren propiedades químicas y biológicas distintas. El grupo ciclohexilo mejora su lipofilia, mientras que el grupo hidroxilo permite la formación de enlaces de hidrógeno y una mayor reactividad. Estas características lo convierten en un compuesto versátil para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
64598-36-3 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
4-cyclohexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12,17H,1-3,6-7H2 |
Clave InChI |
YZBBICFPXUNONF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)






